molecular formula C22H14BrNO4 B4879346 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B4879346
M. Wt: 436.3 g/mol
InChI Key: OKYNWYMMRKPZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications. This compound is known for its unique properties that make it useful in various fields, including chemistry, biochemistry, and pharmacology.

Scientific Research Applications

3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the following areas:
1. Cancer Research: Studies have shown that 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has anti-cancer properties. It inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.
2. Anti-inflammatory: 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
3. Neuroprotection: Studies have shown that 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has neuroprotective properties. It protects neurons from oxidative stress and prevents neuronal cell death, making it a potential candidate for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including histone deacetylases and DNA methyltransferases. It also induces the expression of certain genes that are involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has various biochemical and physiological effects. It inhibits the growth of cancer cells, induces apoptosis, and reduces inflammation. It also protects neurons from oxidative stress and prevents neuronal cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments include its unique properties, such as its anti-cancer, anti-inflammatory, and neuroprotective properties. It is also easy to synthesize and has a high purity level. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. These include:
1. Further studies to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
2. Development of new derivatives of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate with improved properties.
3. Investigation of its potential as a drug delivery system for targeted therapy.
4. Studies to determine its potential toxicity and safety for human use.
Conclusion:
In conclusion, 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has shown promising results in various scientific research applications. It has unique properties that make it useful in various fields, including cancer research, anti-inflammatory, and neuroprotection. However, further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-bromo-4-biphenylyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of 4-biphenylyl acetic acid with bromine and acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is a white crystalline solid that is soluble in organic solvents.

properties

IUPAC Name

(2-bromo-4-phenylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO4/c23-18-12-15(14-6-2-1-3-7-14)10-11-19(18)28-20(25)13-24-21(26)16-8-4-5-9-17(16)22(24)27/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYNWYMMRKPZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromobiphenyl-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

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